5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxyphenyl group, and a pyridinylmethyl-piperazinyl moiety attached to a pyrimidine ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes and ultimately cell death . The compound’s unique structure allows it to bind to specific receptors or enzymes with high affinity, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine: Similar structure but with a different position of the pyridinyl group, which may influence its binding properties.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
5-fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c1-28-18-6-4-17(5-7-18)20-19(22)21(25-15-24-20)27-11-9-26(10-12-27)14-16-3-2-8-23-13-16/h2-8,13,15H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSBKWMVZGKJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)CC4=CN=CC=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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